2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine
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Overview
Description
2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a tert-butylthio group and a methylpiperidinyl group attached to the pyridine ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the tert-Butylthio Group: This can be achieved by reacting the pyridine derivative with tert-butylthiol in the presence of a suitable catalyst.
Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methylpiperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in biological studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylthio)pyridine: Lacks the methylpiperidinyl group.
3-(1-Methylpiperidin-2-yl)pyridine: Lacks the tert-butylthio group.
2-(tert-Butylthio)-3-pyridinol: Contains a hydroxyl group instead of the methylpiperidinyl group.
Uniqueness
2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine is unique due to the presence of both the tert-butylthio and methylpiperidinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H24N2S |
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Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-3-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C15H24N2S/c1-15(2,3)18-14-12(8-7-10-16-14)13-9-5-6-11-17(13)4/h7-8,10,13H,5-6,9,11H2,1-4H3 |
InChI Key |
JJZPAGYJRFRBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C=CC=N1)C2CCCCN2C |
Origin of Product |
United States |
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